molecular formula C24H31N3O5 B14117391 2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

Cat. No.: B14117391
M. Wt: 441.5 g/mol
InChI Key: GGMURINELPSPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanine, N-((2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbuty)-L-valyl- is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of both phenylalanine and valine residues, which are essential amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-((2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbuty)-L-valyl- typically involves multiple steps. One common method includes the reaction of L-phenylalanine with triphosgene to form an intermediate compound. This intermediate then undergoes a condensation reaction with another compound to produce the final product . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves the use of readily available raw materials and aims to minimize waste and pollution. The steps include the synthesis of intermediates, followed by their purification and final condensation to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-((2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbuty)-L-valyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

L-Phenylalanine, N-((2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbuty)-L-valyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in protein synthesis and enzyme function.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of various biochemical products.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-((2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbuty)-L-valyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active compounds. The pathways involved often include those related to amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives such as L-tyrosine and L-tryptophan. These compounds share structural similarities but differ in their specific functional groups and biological activities .

Uniqueness

What sets L-Phenylalanine, N-((2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbuty)-L-valyl- apart is its unique combination of phenylalanine and valine residues, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-15(2)20(22(29)26-19(24(31)32)14-17-11-7-4-8-12-17)27-23(30)21(28)18(25)13-16-9-5-3-6-10-16/h3-12,15,18-21,28H,13-14,25H2,1-2H3,(H,26,29)(H,27,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMURINELPSPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(CC2=CC=CC=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.